BenchChemオンラインストアへようこそ!

ML-099

GTPase activation Rab7 Cdc42

ML-099 is the definitive pan-activator of Ras-related GTPases, simultaneously engaging Rac1, Cdc42, Ras, Rab7, and Rab2A via allosteric binding—enabling comprehensive studies of GTPase pathway crosstalk. With EC50 = 20.17 nM for Rac1 (7.5-fold more potent than ML-097), robust target engagement is achieved at lower concentrations. Vendor-validated in vivo formulations (CMC-Na suspension ≥5 mg/mL; co-solvent system 2.6 mg/mL) eliminate de novo formulation development. Published functional rescue of MAPK, PI3K/Akt, and NF-κB signaling confirms utility as a positive control for KRAS pathway inhibition studies. For research use only.

Molecular Formula C14H13NO2S
Molecular Weight 259.33 g/mol
CAS No. 496775-95-2
Cat. No. B148639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML-099
CAS496775-95-2
Synonyms2-[(2-Phenylethyl)thio]-3-pyridinecarboxylic acid;  2-Phenethylsulfanylpyridine-3-carboxylic acid
Molecular FormulaC14H13NO2S
Molecular Weight259.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCSC2=C(C=CC=N2)C(=O)O
InChIInChI=1S/C14H13NO2S/c16-14(17)12-7-4-9-15-13(12)18-10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,16,17)
InChIKeyUZERZZRWECLIKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





ML-099 (CAS 496775-95-2): Pan-Activator of Ras-Related GTPases for Signal Transduction Research and Procurement


ML-099 (CID-888706) is a small molecule pan-activator of Ras-related GTPases [1]. It functions by binding to an allosteric site between switch regions I and II, which increases the affinity for guanine nucleotides and enhances GTPase activity . ML-099 activates multiple members of the Ras superfamily, including Rac1, Cdc42, Ras, Rab7, and Rab2A . With a molecular weight of 259.3 g/mol and the chemical formula C14H13NO2S, ML-099 is supplied as a white to off-white solid powder and is soluble in DMSO and ethanol [2]. This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications [3].

Why ML-099 Cannot Be Replaced by Other Ras-Related GTPase Modulators in Experimental Systems


Ras-related GTPases comprise a superfamily of over 167 small GTPases in humans, which are key signal transducing enzymes that regulate diverse cellular processes [1]. While numerous compounds modulate specific GTPase family members, ML-099 is distinguished by its unique pan-activator profile that simultaneously targets Rac1, Cdc42, Ras, Rab7, and Rab2A . Alternative compounds such as ML-098 activate only a single GTPase (Rab7), ML-097 exhibits a narrower activation spectrum, and CID-1067700 functions as a pan-inhibitor rather than an activator [2][3]. Substituting ML-099 with these agents would fundamentally alter the experimental outcome—introducing either a restricted target profile or an opposing functional effect. For studies requiring broad GTPase activation or for use as a positive control in Ras pathway inhibition experiments, ML-099 is the defined reference compound. The following section provides quantitative evidence establishing where ML-099 demonstrates verifiable differentiation relative to these comparators.

ML-099 Quantitative Differentiation Evidence: Head-to-Head Comparisons with ML-098, ML-097, and CID-1067700


ML-099 vs. ML-098: Pan-Activation Profile Versus Single-Target Rab7 Activation

ML-099 activates five distinct Ras-related GTPases (Rac1, Cdc42, Ras, Rab7, and Rab2A), whereas ML-098 activates only the GTP-binding protein Rab7 . The quantitative difference in target coverage is absolute: ML-099 engages five GTPase family members, while ML-098 is restricted to a single target . For Rab7 specifically, ML-099 achieves an EC50 of 181.97 nM (wild type), whereas ML-098 reports an EC50 of 77.6 nM [1]. The broader activation spectrum of ML-099 enables multi-pathway modulation in complex signaling studies, while ML-098's narrower profile suits experiments focused exclusively on Rab7 function.

GTPase activation Rab7 Cdc42 Ras Rac1 target selectivity

ML-099 vs. ML-097: Differential EC50 Profiles Across Shared GTPase Targets

Both ML-099 and ML-097 are pan-activators of Ras-related GTPases, yet they exhibit distinct potency profiles across shared targets [1][2]. ML-099 activates Rac1 wild type with an EC50 of 20.17 nM, Cdc42 wild type with 100 nM, and Ras wild type with 141.25 nM . ML-097 activates Rac1 wild type with an EC50 of 151 nM, Cdc42 wild type with 102 nM, and Ras wild type with 109 nM . The most pronounced difference is observed for Rac1, where ML-099 is 7.5-fold more potent (20.17 nM vs. 151 nM). Conversely, ML-097 shows modestly higher potency for Ras (109 nM vs. 141.25 nM) . These differential EC50 values provide researchers with the option to select the compound whose target potency profile best aligns with specific experimental requirements.

EC50 comparison Rac1 Cdc42 Ras GTPase activator potency ranking

ML-099 vs. CID-1067700: Functional Antagonism in KRAS-Mediated Signaling Pathways

ML-099 functions as a pan-activator of Ras-related GTPases, whereas CID-1067700 (ML282) is a pan-inhibitor that competitively inhibits Rab7 with a Ki of 13 nM . This functional opposition is demonstrated in a 2024 study using A549 lung cancer cells, where grifolin treatment downregulated key proteins in MAPK, PI3K/Akt, and NF-κB signaling pathways [1]. Pretreatment with ML-099 reversed grifolin-induced downregulation of these pathway proteins, confirming ML-099's activator function [1]. In contrast, CID-1067700 would be expected to produce an opposing effect, inhibiting GTPase activity and potentially exacerbating pathway suppression . No direct head-to-head study comparing ML-099 and CID-1067700 exists; however, their defined functional opposition provides a clear basis for selection based on experimental objectives.

KRAS signaling GTPase activator vs. inhibitor functional rescue A549 cells MAPK pathway

ML-099 Solubility and Formulation: Comparative Data for In Vitro and In Vivo Experimental Design

ML-099 demonstrates solubility of 52 mg/mL (200.51 mM) in DMSO at 25°C and equivalent solubility in ethanol . This solubility is sufficient for preparing concentrated stock solutions for in vitro assays. For in vivo applications, ML-099 can be formulated as a homogeneous suspension in CMC-Na at ≥5 mg/mL or as a clear solution using a co-solvent system (5% DMSO, 40% PEG300, 5% Tween80, 50% ddH2O) achieving 2.6 mg/mL (10.03 mM) . While comprehensive comparative solubility data for ML-098, ML-097, and CID-1067700 are not readily available in public sources, ML-099's solubility profile is well-documented and validated by multiple vendors, providing procurement confidence for both in vitro and in vivo applications.

solubility DMSO formulation in vivo CMC-Na

Recommended Research Applications for ML-099 Based on Quantitative Differentiation Evidence


Multi-GTPase Pathway Activation in Complex Signaling Studies

ML-099's pan-activation profile (five GTPase targets) makes it the preferred compound for studies requiring simultaneous engagement of Rac1, Cdc42, Ras, Rab7, and Rab2A signaling pathways . This broad activation is particularly valuable for investigating crosstalk among GTPase family members or for mapping downstream effectors that integrate signals from multiple upstream GTPases [1]. In contrast, single-target activators like ML-098 (Rab7 only) would provide an incomplete picture in such experimental designs.

Positive Control for Ras Pathway Inhibition Studies

The 2024 study by Zhao et al. demonstrates that ML-099 effectively reverses grifolin-induced suppression of MAPK, PI3K/Akt, and NF-κB signaling pathways in A549 lung cancer cells [2]. This functional rescue confirms ML-099's utility as a positive control in experiments assessing inhibitors of KRAS-mediated signaling [2]. Researchers studying compounds that suppress Ras-dependent pathways can use ML-099 to validate target engagement and pathway specificity.

Studies Prioritizing Rac1 Activation over Other GTPase Targets

When comparing ML-099 and ML-097, ML-099 exhibits 7.5-fold greater potency on Rac1 (EC50 = 20.17 nM vs. 151 nM) . Experimental designs that require robust Rac1 activation—such as studies of cytoskeletal reorganization, cell migration, or Rac1-dependent gene expression—should select ML-099 over ML-097 to achieve maximal target engagement at lower compound concentrations .

In Vivo Studies Requiring Validated Formulation Protocols

ML-099 is supported by vendor-validated in vivo formulation protocols, including homogeneous suspension in CMC-Na (≥5 mg/mL) and clear solution in a co-solvent system (2.6 mg/mL) . These established protocols reduce the need for de novo formulation development and enhance reproducibility across studies . For procurement decisions involving animal studies, ML-099's documented formulation compatibility provides an advantage over less-characterized analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML-099

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.